molecular formula C18H16N2O3 B11072223 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11072223
M. Wt: 308.3 g/mol
InChI Key: XSPYUBFNFCECAY-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C18H16N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both phenyl and methoxybenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with maleic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione stands out due to its unique structural features, such as the presence of both phenyl and pyrrole rings.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-11,19H,12H2,1H3

InChI Key

XSPYUBFNFCECAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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